molecular formula C22H23N3O4S B2798944 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide CAS No. 1021054-86-3

2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide

Cat. No.: B2798944
CAS No.: 1021054-86-3
M. Wt: 425.5
InChI Key: GWLIWQNYSUPSIL-UHFFFAOYSA-N
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Description

2-(N-(4-Methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel sulfonamide-based therapeutics. Sulfonamides are a prominent class of compounds known for their broad biocompatibility and diverse biological activities, which have been investigated for applications including carbonic anhydrase inhibition, and antimicrobial and anticancer agents . The structure of this compound combines a pyridine-3-sulfonamide moiety, a feature present in various bioactive molecules, with an N-phenethylacetamide group, offering a versatile scaffold for structure-activity relationship (SAR) studies . Its molecular framework suggests potential as a key intermediate or candidate for developing enzyme inhibitors or receptor modulators. Researchers can utilize this compound to probe biochemical pathways or as a building block for the synthesis of more complex molecules in drug discovery pipelines. This product is provided for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-20-11-9-19(10-12-20)25(30(27,28)21-8-5-14-23-16-21)17-22(26)24-15-13-18-6-3-2-4-7-18/h2-12,14,16H,13,15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLIWQNYSUPSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonamide intermediate. This intermediate is then reacted with 4-methoxyaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. Additionally, the compound may interact with cellular receptors, influencing various signaling pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of molecules, as outlined below.

Sulfonamide Derivatives

Comparison with 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

Property Target Compound* Compound
Molecular Formula Hypothetical: C24H24N4O4S C24H23N5O5S
Molecular Weight ~488.59 g/mol 493.53 g/mol
Sulfonamide Position Pyridine-3-sulfonamido Pyridine-2-sulfamoyl
Key Substituents 4-Methoxyphenyl, phenethylacetamide 1,3-Dioxoisoindolinyl, methyl
  • Key Differences : The positional isomerism of the sulfonamide group (pyridine-3 vs. pyridine-2) may alter electronic distribution and binding interactions. The target compound’s phenethylacetamide chain likely enhances lipophilicity compared to the dioxoisoindolinyl group in ’s compound, which may reduce solubility .
Acetamide Derivatives

Comparison with 2-Chloro-N-phenethylacetamide (Intermediate in )

  • Structural Similarity : Both compounds feature an N-phenethylacetamide backbone.
  • Functional Group Variance : The target compound replaces the chloro group with a bulkier sulfonamido-4-methoxyphenyl moiety, which could sterically hinder interactions but improve thermal stability .

Comparison with N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()

Property Target Compound* Compound
Core Structure Pyridine-sulfonamido-acetamide Benzothiazole-acetamide
Aromatic Substituent 4-Methoxyphenyl 4-Methoxyphenyl
Heterocycle Pyridine Benzothiazole
  • Key Differences: The benzothiazole ring in ’s compound may confer stronger π-π stacking interactions compared to pyridine.
Methoxyphenyl-Substituted Compounds

Comparison with Formoterol-Related Compounds ()

  • Shared Substituent : The 4-methoxyphenyl group is present in both the target compound and Formoterol-related compounds (e.g., Formoterol-Related Compound A).
  • Functional Impact : In Formoterol derivatives, the 4-methoxyphenyl group contributes to β2-adrenergic receptor selectivity. In the target compound, this group may similarly influence receptor binding or metabolic stability .

Research Findings and Implications

  • Synthetic Feasibility : The phenethylacetamide moiety (as in ) is synthetically accessible via alkylation or amidation reactions, but introducing the sulfonamido-4-methoxyphenyl group may require multi-step coupling .
  • Biological Activity : Sulfonamide derivatives (e.g., ) often exhibit protease or kinase inhibitory activity. The target compound’s pyridine-3-sulfonamido group could position it as a candidate for enzyme-targeted therapies .
  • Solubility Challenges : The combination of a lipophilic phenethyl group and a polar sulfonamide may result in moderate aqueous solubility, necessitating formulation optimization.

Biological Activity

Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide
  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 346.44 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (Octanol-Water)Not available

Sulfonamides, including the compound , typically exert their biological effects through inhibition of specific enzymes or pathways. This compound is hypothesized to inhibit carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in various tissues. The design of sulfonamide inhibitors has been a focus in therapeutic development for conditions like glaucoma and edema .

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The compound could potentially inhibit bacterial growth by interfering with folate synthesis, a pathway crucial for bacterial survival. In vitro studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of CA activity, which is often upregulated in tumors. Experimental data suggest that derivatives with a similar structure exhibit cytotoxic effects on various cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including compounds structurally related to this compound. Results indicated that modifications in the phenyl ring significantly influenced activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : A recent publication demonstrated that similar sulfonamide compounds could inhibit cell proliferation in breast cancer cell lines. The study highlighted the role of CA inhibition as a mechanism for inducing cell cycle arrest and apoptosis.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound:

  • Antimicrobial Assays : Minimum inhibitory concentrations (MICs) were determined against several bacterial strains.
  • Cytotoxicity Tests : MTT assays were performed on cancer cell lines to assess cell viability post-treatment with varying concentrations of the compound.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Carbonic Anhydrase InhibitionPotential mechanism for therapeutic effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonamide coupling, nucleophilic substitution, and condensation. For example, intermediates like N-(4-methoxyphenyl)pyridine-3-sulfonamide can be synthesized via substitution reactions under alkaline conditions, followed by condensation with phenethylamine derivatives . Characterization relies on NMR spectroscopy (e.g., 1H and 13C NMR) to confirm sulfonamide linkage and methoxy group integration, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns chemical shifts for methoxyphenyl protons (~δ 3.8 ppm for OCH3), sulfonamide NH (~δ 8.5–9.5 ppm), and pyridine ring protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).
  • X-ray Crystallography : Optional for resolving ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonyl chlorides and amines.
  • Base Choice : Use tertiary amines (e.g., triethylamine) to scavenge HCl and prevent side reactions.
  • Temperature Control : Maintain 0–5°C during initial mixing to minimize hydrolysis, then warm to room temperature for completion .
  • Catalytic Additives : Sub-stoichiometric DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo outcomes .
  • Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic rates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to modulate binding affinity.
  • Side-Chain Engineering : Introduce steric hindrance (e.g., bulky substituents on phenethylamine) to reduce off-target interactions .
  • Computational Modeling : Perform molecular docking with target proteins (e.g., adenosine receptors) to predict binding poses and optimize substituent positions .

Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Western Blotting : Measure expression of pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
  • Gene Silencing : Knock down putative targets (e.g., via siRNA) to confirm pathway dependency .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC50 values across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines, serum concentrations, and incubation times.
  • Control for Purity : Validate compound purity (>95%) via HPLC and adjust for batch-to-batch variability .
  • Cross-Validate with Orthogonal Assays : Compare MTT assay results with ATP-based luminescence or clonogenic survival assays .

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